Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate
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Overview
Description
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
- Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- Tert-butyl (2,3-dichloro-5-fluoropyridin-4-yl)carbamate
Uniqueness
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12ClFN2O2 |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
VKWKEJQTFWNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1F)Cl |
Origin of Product |
United States |
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